molecular formula C10H5ClN4O2 B1596756 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 20932-04-1

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No. B1596756
CAS RN: 20932-04-1
M. Wt: 248.62 g/mol
InChI Key: YPLNUPQUGLQZPI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (hereafter referred to as 2-4CP-DOTC) is a compound of interest in scientific research due to its unique structure and potential applications. It is a member of the triazine family and is composed of a nitrogen-containing ring with three nitrogens and three carbons. 2-4CP-DOTC has been studied for its potential use in various scientific applications, including as a corrosion inhibitor, a catalyst, and as an antimicrobial agent.

Scientific Research Applications

Synthesis and Derivatization

  • The synthesis of various derivatives of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile and their subsequent derivatization has been explored. These derivatives offer potential in creating a range of compounds with varied properties and applications (Winternitz, 1978).

Reactivity Studies

  • Research has focused on the reactivity of 1,2,4-triazine derivatives towards various reagents, revealing insights into their chemical behavior and potential applications in creating novel compounds (Mustafa, Mansour, & Zaher, 1971); (Mustafa, Mansour, & Zaher, 1970).

Heterocyclic Compound Synthesis

  • Studies have also been conducted on the synthesis of fused heterobicyclic systems containing 1,2,4-triazine moieties, highlighting their potential in developing new compounds with unique properties (Abdel-Monem, 2004).

Investigation of Impurities

  • Research into the synthesis and structure elucidation of impurities in compounds related to this compound has provided significant insights, beneficial for improving the quality of related pharmaceuticals (Zhongke, 2011).

Antimicrobial Applications

  • Some studies have explored the antimicrobial properties of compounds derived from 1,2,4-triazine, suggesting potential applications in developing new antimicrobial agents (Abdel-Monem, 2010).

Mechanism of Action

Mode of Action

The mode of action of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.

properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2/c11-6-1-3-7(4-2-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLNUPQUGLQZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NC(=O)C(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377277
Record name 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20932-04-1
Record name 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Reactant of Route 2
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Reactant of Route 3
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

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